molecular formula C21H30O2 B056610 3beta-Hydroxypregna-5,14-dien-29-one CAS No. 22042-13-3

3beta-Hydroxypregna-5,14-dien-29-one

Cat. No.: B056610
CAS No.: 22042-13-3
M. Wt: 314.5 g/mol
InChI Key: XUTXUYNYUKSWRF-LZQVICCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a complex organic compound with significant biological activity. It is classified as a corticosteroid hormone, which plays a crucial role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves binding to specific receptors in target cells, leading to changes in gene expression and protein synthesis. This compound primarily targets glucocorticoid receptors, modulating immune responses and reducing inflammation .

Comparison with Similar Compounds

Properties

CAS No.

22042-13-3

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,7,15-17,19,23H,5-6,8-12H2,1-3H3/t15-,16-,17+,19-,20-,21+/m0/s1

InChI Key

XUTXUYNYUKSWRF-LZQVICCCSA-N

Isomeric SMILES

CC(=O)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(=O)C1CC=C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1CC=C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

(3β)-3-Hydroxypregna-5,14-dien-20-one

Origin of Product

United States

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